2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a benzodioxole group and a methylphenyl group attached to a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-methylphenylamine, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert the compound into its fully reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole or methylphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: KMnO4, CrO3
- Reducing agents: H2, Pd/C
- Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, neurological disorders, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of both benzodioxole and methylphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18N2O3/c1-14-6-9-16(10-7-14)24-21(15-8-11-19-20(12-15)27-13-26-19)23-18-5-3-2-4-17(18)22(24)25/h2-12,21,23H,13H2,1H3 |
InChI Key |
GEBIRUNRZMJRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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